Peptide YY (3-36) (human) trifluoroacetate salt H-Ile-Lys-Pro-Glu-Ala-Pro-Gly-Glu-Asp-Ala-Ser-Pro-Glu-Glu-Leu-Asn-Arg-Tyr-Tyr-Ala-Ser-Leu-Arg-His-Tyr-Leu-Asn-Leu-Val-Thr-Arg-Gln-Arg-Tyr-NH2 trifluoroacetate salt
Description
Historical Context of Gut-Brain Axis Hormone Discovery
The conceptual framework for gut-brain communication emerged from Ivan Pavlov's 1904 Nobel Prize-winning work on the cephalic phase of digestion, demonstrating neural control of gastric secretions. However, the molecular basis of this axis remained obscure until the 1980s, when Tatemoto and Mutt isolated Peptide YY from porcine intestinal extracts, noting its structural homology to neuropeptide Y (NPY) and pancreatic polypeptide (PP). The discovery that PYY(3-36) specifically inhibits food intake came in 2002, when Batterham et al. demonstrated its Y2 receptor-mediated suppression of NPY neurons in the arcuate nucleus.
This breakthrough coincided with advances in mass spectrometry and recombinant DNA technology, enabling precise characterization of post-translational modifications. The trifluoroacetate salt formulation emerged as the preferred stabilization method for synthetic PYY(3-36), providing enhanced solubility (1 mg/mL in water) and shelf-life stability at -20°C. Contemporary research leverages this compound to investigate metabolic syndrome mechanisms, with clinical trials demonstrating 15-30% reductions in caloric intake following peripheral administration.
Evolutionary Significance of Pancreatic Polypeptide Family Members
The NPY peptide family originated through sequential gene duplication events from a primordial NYY gene present in early vertebrates. Chromosomal mapping reveals that PYY diverged from this ancestor during the hox gene cluster duplication approximately 500 million years ago. A subsequent tandem duplication in tetrapods generated pancreatic polypeptide (PP), while teleost fish developed distinct PY variants.
| Peptide Family Member | Receptor Selectivity | Tissue Distribution | Evolutionary Emergence |
|---|---|---|---|
| PYY(3-36) | Y2 > Y1, Y5 | L-cells (ileum/colon) | Mammals |
| NPY | Y1, Y2, Y5 | Central nervous system | Jawed vertebrates |
| PP | Y4, Y5 | Pancreatic islets | Tetrapods |
| PY | Yb-like | Pancreatic islets | Teleost fish |
This evolutionary trajectory conserved the PP-fold tertiary structure - a characteristic U-shaped conformation stabilized by proline residues at positions 2, 5, and 8. PYY(3-36) retains this motif despite N-terminal truncation, as shown by circular dichroism studies comparing porcine and human variants. The D-enantiomer of leucine at position 16 enhances metabolic stability against dipeptidyl peptidase-4 (DPP-4), extending plasma half-life to 17-42 minutes compared to 5 minutes for PYY(1-36).
Properties
IUPAC Name |
5-[[1-[[1-[[1-[2-[[1-[[1-[[1-[[4-amino-1-[[5-carbamimidamido-1-[1-(4-hydroxyphenyl)propan-2-ylamino]-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[2-[[1-[2-[[2-[[1-[6-amino-2-(3-methylpentanoylamino)hexanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C87H136N22O30/c1-8-45(4)38-65(113)98-56(15-9-10-32-88)85(138)108-35-13-18-62(108)82(135)101-53(25-29-68(117)118)74(127)96-48(7)84(137)107-34-12-17-61(107)81(134)93-42-66(114)97-52(24-28-67(115)116)75(128)105-59(41-71(123)124)78(131)95-47(6)72(125)106-60(43-110)86(139)109-36-14-19-63(109)83(136)102-55(27-31-70(121)122)76(129)100-54(26-30-69(119)120)77(130)103-57(37-44(2)3)79(132)104-58(40-64(89)112)80(133)99-51(16-11-33-92-87(90)91)73(126)94-46(5)39-49-20-22-50(111)23-21-49/h20-23,44-48,51-63,110-111H,8-19,24-43,88H2,1-7H3,(H2,89,112)(H,93,134)(H,94,126)(H,95,131)(H,96,127)(H,97,114)(H,98,113)(H,99,133)(H,100,129)(H,101,135)(H,102,136)(H,103,130)(H,104,132)(H,105,128)(H,106,125)(H,115,116)(H,117,118)(H,119,120)(H,121,122)(H,123,124)(H4,90,91,92) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRMKKKLHOBCBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)N2CCCC2C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)CC4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C87H136N22O30 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1970.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Obesity Treatment
PYY 3-36 has garnered attention for its potential role in obesity management. Research indicates that peripheral administration of PYY 3-36 can significantly reduce food intake and promote weight loss. In human studies, infusion of PYY 3-36 led to a 33% reduction in caloric intake over 24 hours , demonstrating its effectiveness as a long-term appetite regulator .
Table 1: Effects of PYY 3-36 on Food Intake
| Study Type | Subject Type | Dosage | Effect on Food Intake |
|---|---|---|---|
| Animal Study | Rats | Peripheral injection | Decreased intake significantly |
| Human Study | Obese Men | Continuous infusion | Reduced intake by 33% over 24h |
Combination Therapies
Recent studies have explored the synergistic effects of combining PYY 3-36 with other peptides such as glucagon-like peptide-1 (GLP-1). This combination has shown promising results in enhancing weight loss and improving metabolic health in obese models. For instance, co-administration of Fc-PYY 3-36 with Fc-GLP-1 resulted in profound weight loss and restoration of glucose homeostasis in diabetic mice .
Table 2: Synergistic Effects of PYY 3-36 and GLP-1
| Combination | Observed Effects | Model Type |
|---|---|---|
| Fc-PYY 3-36 + Fc-GLP-1 | Weight loss, improved insulin sensitivity | Obese/diabetic mice |
Neurobiological Studies
PYY 3-36's mechanism involves the activation of Y2 receptors in the hypothalamus, which are crucial for appetite suppression. Studies have demonstrated that Y2 receptor knockout mice exhibit altered responses to PYY 3-36, underscoring the receptor's role in mediating the peptide's effects on feeding behavior .
Gastrointestinal Function
Research indicates that PYY 3-36 may also influence gastrointestinal motility and mucosal ion transport. Activation of Y2 receptors in the gastrointestinal tract has been shown to reduce mucosal ion transport, which could have implications for conditions like irritable bowel syndrome (IBS) and other gastrointestinal disorders .
Case Study 1: Weight Loss Intervention
A clinical trial involving obese participants administered PYY 3-36 via subcutaneous injection over several weeks. Results indicated a significant decrease in body weight and fat mass alongside improvements in metabolic markers such as insulin sensitivity.
Case Study 2: Diabetes Management
In another study, diabetic mouse models treated with both PYY 3-36 and GLP-1 analogs exhibited not only weight loss but also enhanced pancreatic β-cell function, suggesting a dual benefit for obesity and diabetes management .
Comparison with Similar Compounds
Table 1: Molecular and Functional Properties of Selected Peptide Trifluoroacetate Salts
*Estimated based on free base + TFA counterion.
Key Insights:
- Receptor Specificity : PYY(3-36) uniquely targets Y2 receptors, distinguishing it from GLP-1 analogues (e.g., Taspoglutide) that modulate insulin via GLP-1R .
- Therapeutic Scope : Unlike ATI-2341 (oncology/HIV) or Bulevirtide (virology), PYY(3-36) is specialized for metabolic disorders .
- Stability : PYY(3-36)’s short half-life contrasts with Taspoglutide’s prolonged action (albumin-binding design), highlighting a need for PEGylation or DPP-IV-resistant modifications .
Clinical Efficacy and Limitations
- Taspoglutide : Demonstrates HbA1c reduction (Δ1.5%) in diabetes trials but faces tolerability issues (nausea, vomiting) .
Formulation and Salt Forms
- TFA vs. Acetate : TFA is common in synthesis but may interfere with biological assays; acetate is preferred for clinical use. Conversion methods (e.g., ion-exchange chromatography) are well-established .
- Solubility: PYY(3-36) requires dissolution in acetic acid or saline, while Bulevirtide uses methanol/water mixtures .
Research and Development Challenges
- Half-Life Extension: PYY(3-36)’s rapid degradation necessitates analogues with D-amino acids or cyclization, as seen in stable GLP-1R agonists .
- Species Variability : Rodent models overestimate PYY(3-36)’s efficacy due to differences in Y2 receptor expression and gut physiology .
- Salt Form Optimization : TFA removal is critical for clinical translation, requiring rigorous purification to <0.1% residual TFA .
Preparation Methods
Resin Activation and Amino Acid Coupling
The resin is pre-swollen in dimethylformamide (DMF), and the first Fmoc-protected amino acid (Fmoc-Tyr(tBu)-NH₂) is attached using hexafluorophosphate activators such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Coupling reactions are conducted under nitrogen atmosphere at room temperature for 1–2 hours, with >99% efficiency per cycle.
Deprotection and Cyclization
After each coupling, the Fmoc group is removed using 20% piperidine in DMF to expose the nascent amino group for subsequent elongation. Side-chain protecting groups (e.g., tBu for glutamic acid, Trt for histidine) remain intact until final cleavage. The linear peptide is cyclized post-synthesis via disulfide bonding between cysteine residues, though this step is omitted for Peptide YY (3-36), which lacks cysteines.
Cleavage and Crude Peptide Isolation
The completed peptide-resin complex is treated with a cleavage cocktail of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (95:2.5:2.5 v/v) for 2–4 hours to liberate the peptide while simultaneously introducing the trifluoroacetate counterion. The crude product is precipitated in cold diethyl ether, centrifuged, and lyophilized.
Table 1: Representative SPPS Protocol for Peptide YY (3-36)
| Step | Reagent/Condition | Duration | Purpose |
|---|---|---|---|
| Resin swelling | DMF | 30 min | Solvate resin pores |
| Fmoc deprotection | 20% piperidine/DMF | 2 × 5 min | Remove N-terminal Fmoc |
| Amino acid coupling | Fmoc-AA, HBTU, DIPEA | 1–2 hrs | Elongate peptide chain |
| Final cleavage | TFA:H₂O:TIS (95:2.5:2.5) | 3 hrs | Release peptide from resin |
Purification and Analytical Characterization
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Crude Peptide YY (3-36) is purified using preparative RP-HPLC with a C18 column (e.g., Waters XBridge BEH130, 5 µm, 10 × 250 mm) and a gradient of 0.1% TFA in water (solvent A) and 0.1% TFA in acetonitrile (solvent B). A typical gradient runs from 20% to 50% solvent B over 60 minutes at 5 mL/min, yielding >95% purity. Fractions are analyzed by analytical HPLC (220 nm detection), and pooled fractions are lyophilized.
Table 2: HPLC Conditions for Purification
| Parameter | Specification |
|---|---|
| Column | C18, 5 µm, 10 × 250 mm |
| Flow rate | 5 mL/min |
| Gradient | 20–50% B over 60 min |
| Detection | UV 220 nm |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight integrity. The theoretical mass of Peptide YY (3-36) (C₁₇₄H₂₆₆N₅₀O₄₄) is 3,762.1 Da, while the observed m/z matches within 0.01% error. MALDI-TOF MS is alternatively used for higher sensitivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solution-state NMR (600 MHz, D₂O) verifies the PP-fold tertiary structure, characteristic of the pancreatic polypeptide family. Key NOEs (nuclear Overhauser effects) between Tyr²⁷ and Leu³⁰, and Asn²⁴ and Arg²⁵, confirm proper folding.
Formulation and Stability
Stock Solution Preparation
Lyophilized peptide is reconstituted in 0.15 M NaCl containing 0.1% bovine serum albumin (BSA) to prevent adsorption losses. A concentration of 1 mg/mL is achievable in aqueous buffers, though solubility enhancers like acetic acid (0.1%) may be required for higher concentrations.
Table 3: Formulation Guidelines
| Parameter | Recommendation |
|---|---|
| Solvent | 0.15 M NaCl, 0.1% BSA |
| Concentration | 1 mg/mL (stock) |
| Storage | -70°C in single-use aliquots |
In Vivo Formulation
For animal studies, Peptide YY (3-36) is often conjugated to Fc domains to prolong half-life. A maleimide-functionalized peptide is site-specifically linked to cysteine residues on IgG1 Fc (e.g., position 442C) via thioether bonds, achieving plasma half-life extension from minutes to days.
Challenges and Optimizations
Q & A
Q. What is the primary mechanism by which Peptide YY (3-36) suppresses appetite in preclinical models?
Peptide YY (3-36) (PYY) binds selectively to neuropeptide Y (NPY) Y2 receptors (Y2R) in the hypothalamus, activating inhibitory presynaptic autoreceptors that reduce NPY release. This suppresses orexigenic signaling and induces satiety. The EC50 for human Y2R is 11.4 nM in colon mucosal assays . Methodologically, researchers should validate receptor specificity using Y2R knockout models or antagonists (e.g., BIIE0246) in food intake assays. Peripheral administration (e.g., 0.3 μg/100 g body weight in rats) mimics postprandial plasma concentrations (~50 pM), correlating with 33% food intake reduction over 24 hours .
Q. What experimental models are most suitable for studying PYY (3-36)-induced weight loss?
Key models include:
- Ob/ob mice : Assess leptin-independent pathways due to inherent leptin receptor mutations.
- Diet-induced obesity (DIO) mice : Evaluate metabolic adaptation to chronic high-fat diets.
- Zucker fatty rats : Study Y2R-mediated effects in non-diabetic obesity. Dose-response studies (e.g., 10–100 μg/kg subcutaneous injections) should monitor body weight, adiposity, and ghrelin levels over 2–4 weeks. Include pair-fed controls to distinguish between direct metabolic effects and reduced caloric intake .
Q. How should PYY (3-36) trifluoroacetate salt be solubilized and stored to maintain stability?
The trifluoroacetate counterion enhances solubility in aqueous buffers (e.g., PBS or saline). For stock solutions:
- Dissolve lyophilized peptide in sterile water (1–10 mg/mL).
- Heat to 37°C and sonicate for 5–10 minutes to resolve aggregation.
- Aliquot and store at −80°C for ≤6 months or −20°C for ≤1 month. Avoid freeze-thaw cycles, which degrade bioactive conformation. Confirm stability via HPLC (>95% purity) and circular dichroism (CD) spectroscopy .
Advanced Research Questions
Q. How do conflicting data on PYY (3-36) efficacy in different obesity models inform translational research?
Discrepancies arise from species-specific Y2R expression patterns and metabolic feedback loops. For example:
- DIO mice : Show robust weight loss due to intact postprandial PYY secretion pathways.
- Zucker rats : Exhibit blunted responses due to Y1 receptor dominance in appetite regulation. To resolve contradictions:
- Perform receptor binding assays (e.g., radioligand displacement using ¹²⁵I-PYY (3-36)).
- Use conditional Y2R knockout models to isolate central vs. peripheral effects .
Q. What structural features of PYY (3-36) dictate its Y2R selectivity over Y1/Y5 receptors?
The N-terminal truncation (residues 1–2) and C-terminal amidiation are critical:
- Residues 3–36 : The α-helical domain (residues 13–31) interacts with Y2R’s extracellular loop 2 (ECL2), while the C-terminal Arg³³-Tyr³⁶ motif binds transmembrane domain 7 (TMD7).
- Trifluoroacetate salt : Stabilizes the peptide’s tertiary structure but does not directly affect receptor binding. Validate using alanine-scanning mutagenesis and molecular dynamics simulations .
Q. What pharmacokinetic (PK) and pharmacodynamic (PD) challenges arise in chronic PYY (3-36) administration?
- Short half-life (~10–15 minutes in rodents) : Requires continuous infusion (e.g., osmotic pumps) or PEGylation to extend bioavailability.
- Receptor desensitization : Monitor Y2R internalization via confocal microscopy (GFP-tagged receptors) after repeated dosing.
- Counterion interference : Trifluoroacetate may artifactually suppress ion channels in electrophysiology assays. Dialyze or replace with acetate using ion-exchange chromatography .
Q. How can researchers address contradictory findings on PYY (3-36)’s role in intestinal secretion inhibition versus appetite regulation?
Divergent outcomes stem from tissue-specific Y2R signaling:
- Intestinal secretion : Dominates in vitro (e.g., mouse colon mucosa assays using Ussing chambers).
- Central appetite regulation : Requires intracerebroventricular (ICV) administration to bypass peripheral degradation. Experimental design should:
- Compare ICV vs. intraperitoneal (IP) routes.
- Measure both fluid secretion (via FITC-dextran clearance) and hypothalamic c-Fos activation .
Methodological Considerations
- Dose standardization : Normalize to body surface area (BSA) when translating rodent doses to primates.
- Counterion validation : Use MALDI-TOF MS to confirm trifluoroacetate content and rule out acetate contamination .
- Ethical compliance : Adhere to institutional guidelines for obesity models, including humane endpoints (e.g., ≥20% body weight gain in controls).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
